molecular formula C19H16Cl2N4O4S2 B2380876 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392293-55-9

2-(2,4-dichlorophenoxy)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2380876
CAS No.: 392293-55-9
M. Wt: 499.38
InChI Key: LBSUVVPJQFPOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a recognized and potent inhibitor of the Proviral Integration Moloney virus (PIM) kinase family, with high specificity for PIM1 [Source] . The PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors [Source] . This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM1, thereby blocking its kinase activity and leading to the induction of apoptosis in cancer cells. Its primary research value lies in the investigation of PIM kinase-driven oncogenesis and the evaluation of targeted therapeutic strategies. Researchers utilize this inhibitor to explore mechanisms of drug resistance, study signal transduction pathways involving downstream effectors like STAT3 and mTOR, and to develop combination therapies with other anticancer agents [Source] . It serves as a crucial pharmacological tool for validating PIM1 as a therapeutic target in preclinical models of cancer, particularly in leukemia and lymphoma.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O4S2/c1-28-13-5-3-12(4-6-13)22-17(27)10-30-19-25-24-18(31-19)23-16(26)9-29-15-7-2-11(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSUVVPJQFPOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular FormulaC19 H17 Cl2 N3 O3 S
Molecular Weight438.33 g/mol
LogP5.188
Polar Surface Area62.014 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety often exhibit significant anticancer activity. In studies involving various cancer cell lines, derivatives similar to this compound have shown promising results:

  • Cytotoxicity : The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range. For instance, related thiadiazole derivatives exhibited IC50 values of less than 10 µM against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines .

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, the compound may interact with the Bcl-2 protein family, which is crucial for regulating apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with Bcl-2 .

Anti-inflammatory Activity

Compounds derived from 2-(2,4-dichlorophenoxy) structures have been noted for their anti-inflammatory properties. They selectively inhibit the COX-2 enzyme, which plays a significant role in inflammation and pain pathways .

Case Studies

  • Study on Thiadiazole Derivatives : A study published in MDPI evaluated the biological activity of various thiadiazole derivatives, including those similar to our compound. The findings indicated that modifications at specific positions on the thiadiazole ring significantly enhanced cytotoxic activity against cancer cell lines .
  • Synthesis and Characterization : Another investigation focused on synthesizing derivatives of the compound and assessing their biological activities. The results highlighted that structural variations influenced both the potency and selectivity of these compounds against different biological targets .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives related to 2,4-dichlorophenoxyacetic acid have shown selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of various derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential use as antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Anticancer Potential

The anticancer activity of the compound is particularly noteworthy. Similar thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study involving N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising results against estrogen receptor-positive breast cancer cells .

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of derivatives on human breast adenocarcinoma cells (MCF7). The results indicated that several compounds led to notable cell growth inhibition.

CompoundCell LinePercent Growth Inhibition (%)
Compound DMCF775
Compound EMDA-MB-23168
Compound FHCT11682

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference ID
Target Compound C₁₉H₁₅Cl₂N₃O₃S₂ 2,4-Dichlorophenoxy, 4-methoxyphenylamino-thioacetamide N/A -
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine C₉H₇Cl₂N₃OS 2,4-Dichlorophenoxymethyl, unsubstituted thiadiazole Antimicrobial (implied)
N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide C₁₈H₁₅Cl₂N₃O₂S₃ 3,4-Dichlorophenyl, 4-methoxybenzyl-thioether Antiproliferative (analogues)
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) C₁₉H₁₅N₅O₂S₃ Benzothiazole, phenylureido-thiadiazole Antiproliferative (IC₅₀ = 1.8 µM)
2-(4-Chlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)acetamide C₁₇H₁₂ClF₃N₂O₂S₂ 4-Chlorophenoxy, trifluoromethylbenzyl-thioether N/A

Key Observations :

  • Chlorophenoxy vs. Dichlorophenoxy: The target compound’s 2,4-dichlorophenoxy group may increase lipophilicity and membrane permeability compared to mono-chloro analogs (e.g., ) . Thioether vs. Thioacetamide Linkers: Compounds with thioacetamide bridges (e.g., target compound, ) exhibit stronger hydrogen-bonding capacity, which could enhance target binding compared to simple thioethers () .
Spectral and Crystallographic Data
  • Target Compound : Expected IR peaks for amide C=O (~1650 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and S-C=N (thiadiazole, ~690 cm⁻¹), consistent with analogs in and .
  • Crystal Packing : The dihedral angle between the thiadiazole and benzene rings in (21.5°) suggests moderate planarity, which may influence π-π stacking in biological targets .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions starting with chlorophenoxy intermediates and heterocyclic precursors. Key steps include:

  • Chlorophenoxy intermediate formation : Reacting 2,4-dichlorophenol with chloroacetyl chloride under basic conditions to form the chlorophenoxy backbone .
  • Thiadiazol-2-yl acetamide coupling : Introducing the thioether-linked 1,3,4-thiadiazole moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the final product . Reaction temperatures (20–80°C) and pH control are critical to avoid byproducts like sulfoxides or hydrolyzed derivatives .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., acetamide NH at δ 9.8 ppm, aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 430.2 [M+1] in ).
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1667 cm⁻¹) and thioether (C-S, ~611 cm⁻¹) groups .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

The compound is stable in neutral solvents (e.g., DMF, ethanol) but prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (40–60°C) show degradation via cleavage of the thioether linkage, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiadiazole-thioether intermediate?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing precursors .
  • Catalyst selection : Triethylamine improves coupling efficiency by scavenging HCl during amide bond formation .
  • Stoichiometric adjustments : A 1.5:1 molar ratio of chloroacetyl chloride to amine precursors minimizes unreacted starting material .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR?

  • Isomerism analysis : Check for tautomeric forms (e.g., thione-thiol equilibria in thiadiazole rings) using 2D NMR (COSY, HSQC) .
  • Impurity profiling : Compare HPLC retention times with synthetic intermediates to identify byproducts like oxidized sulfones .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess effects on target binding .
  • In vitro assays : Measure IC₅₀ values against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cyclooxygenase-2) .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on hydrogen bonds with catalytic residues .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates in real time .
  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent, and catalyst concentration .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate stable polymorphs .
  • Crystal mounting : Use low-temperature (100 K) N₂ streams to prevent lattice disintegration during data collection .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?

  • Polar aprotic solvents : Enhance nucleophilicity of sulfur atoms in thiadiazole rings, improving reaction rates (e.g., DMF > ethanol) .
  • Protic solvents : May deactivate electrophilic centers via hydrogen bonding, reducing yields .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between theoretical and observed molecular weights in MS data?

  • Isotopic pattern analysis : Confirm the presence of chlorine atoms (M+2 peaks) using high-resolution MS .
  • Adduct formation : Check for sodium/potassium adducts (e.g., [M+Na]⁺) that shift m/z values .

Q. Why might biological activity vary between batches despite identical synthetic protocols?

  • Conformational isomers : Use circular dichroism (CD) to detect enantiomeric impurities affecting target binding .
  • Residual solvents : Quantify DMF/ethanol via GC-MS, as traces >0.1% can inhibit enzyme activity .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in .
  • Analytical Workflows : Detailed in .
  • Biological Assays : Described in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.